2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction proceeds through alkylation and thermal cyclization steps. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium chlorite.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite in the presence of CO₂.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate as a base in the presence of hydroxybenzaldehydes.
Major Products
The major products formed from these reactions include various substituted acetamides and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-oxopyrrolidin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2,4-Dichloroacetanilide
Uniqueness
2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide is unique due to its specific structural features, such as the combination of a chloroacetamide group with a piperidinone ring.
Properties
IUPAC Name |
2-chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(7-12-9(14)6-11)13-5-3-2-4-10(13)15/h8H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMPVNLWOYEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)N1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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